molecular formula C10H6Br2N2S B15223762 4,9-Dibromo-4,9-dihydronaphtho[2,3-c][1,2,5]thiadiazole

4,9-Dibromo-4,9-dihydronaphtho[2,3-c][1,2,5]thiadiazole

Katalognummer: B15223762
Molekulargewicht: 346.04 g/mol
InChI-Schlüssel: HDGHXWLFDUNAAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,9-Dibromo-4,9-dihydronaphtho[2,3-c][1,2,5]thiadiazole is a chemical compound with the molecular formula C10H4Br2N2S and a molecular weight of 344.03 g/mol . This compound is known for its unique structure, which includes a naphtho[2,3-c][1,2,5]thiadiazole core substituted with bromine atoms at the 4 and 9 positions. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,9-Dibromo-4,9-dihydronaphtho[2,3-c][1,2,5]thiadiazole typically involves the bromination of naphtho[2,3-c][1,2,5]thiadiazole. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 9 positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

4,9-Dibromo-4,9-dihydronaphtho[2,3-c][1,2,5]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce oxidized naphtho[2,3-c][1,2,5]thiadiazole derivatives .

Wissenschaftliche Forschungsanwendungen

4,9-Dibromo-4,9-dihydronaphtho[2,3-c][1,2,5]thiadiazole has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4,9-Dibromo-4,9-dihydronaphtho[2,3-c][1,2,5]thiadiazole involves its interaction with specific molecular targets and pathways. The bromine atoms and the thiadiazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C10H6Br2N2S

Molekulargewicht

346.04 g/mol

IUPAC-Name

4,9-dibromo-4,9-dihydrobenzo[f][2,1,3]benzothiadiazole

InChI

InChI=1S/C10H6Br2N2S/c11-7-5-3-1-2-4-6(5)8(12)10-9(7)13-15-14-10/h1-4,7-8H

InChI-Schlüssel

HDGHXWLFDUNAAA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(C3=NSN=C3C(C2=C1)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.